

An In-depth Technical Guide to the Solubility of 1-Pyrenecarboxylic Acid

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Compound of Interest

Compound Name: 1-Pyrenecarboxylic acid

Cat. No.: B011634

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-pyrenecarboxylic acid**, a fluorescent probe and synthetic building block. An understanding of its solubility characteristics is crucial for its effective application in research and development, particularly in areas such as drug delivery, materials science, and bio-imaging. This document outlines the known qualitative solubility of **1-pyrenecarboxylic acid** in water and various organic solvents, and provides a detailed experimental protocol for its quantitative determination.

Introduction to 1-Pyrenecarboxylic Acid

1-Pyrenecarboxylic acid (PCA) is a derivative of pyrene, a polycyclic aromatic hydrocarbon. It consists of a hydrophobic pyrene core and a hydrophilic carboxylic acid group, rendering it an amphiphilic molecule. This dual nature dictates its solubility, which varies significantly with the polarity of the solvent. PCA is a solid at room temperature, typically appearing as a light yellow to green powder. Its fluorescent properties make it a valuable tool in various analytical and imaging techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-pyrenecarboxylic acid** is provided in the table below.

Property	Value
CAS Number	19694-02-1
Molecular Formula	C ₁₇ H ₁₀ O ₂
Molecular Weight	246.26 g/mol
Melting Point	270-272 °C
Appearance	Light yellow to yellow to green powder/crystal
pKa (Predicted)	3.49 ± 0.30[1]

Solubility Profile

The solubility of **1-pyrenecarboxylic acid** is a critical parameter for its handling, formulation, and application. Due to its amphiphilic nature, it exhibits a range of solubilities in different solvents.

Quantitative Solubility Data

While qualitative descriptions of **1-pyrenecarboxylic acid**'s solubility are available, specific quantitative data is not readily found in the public domain. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

Solvent	Chemical Class	Polarity	Qualitative Solubility	Quantitative Solubility (mg/mL at 25°C)
Water	Aqueous	High	Limited/Insoluble [2]	Data not available
Methanol	Polar Protic	High	Soluble[3]	Data not available
Ethanol	Polar Protic	High	Soluble[2]	Data not available
Dimethylformamide (DMF)	Polar Aprotic	High	Soluble[1][3]	Data not available
Acetone	Polar Aprotic	Medium	Soluble[2]	Data not available

Researchers are encouraged to determine the quantitative solubility in their specific solvent systems using the protocol outlined below.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for the determination of the thermodynamic solubility of **1-pyrenecarboxylic acid**. This method is considered a gold standard for solubility measurement.

Principle

An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment

- **1-Pyrenecarboxylic acid** (solid)
- Solvents of interest (e.g., water, ethanol, DMF)
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with a temperature-controlled environment
- Syringe filters (e.g., 0.22 μ m PTFE or other solvent-compatible material)
- Syringes
- Volumetric flasks
- UV-Vis spectrophotometer
- Analytical balance

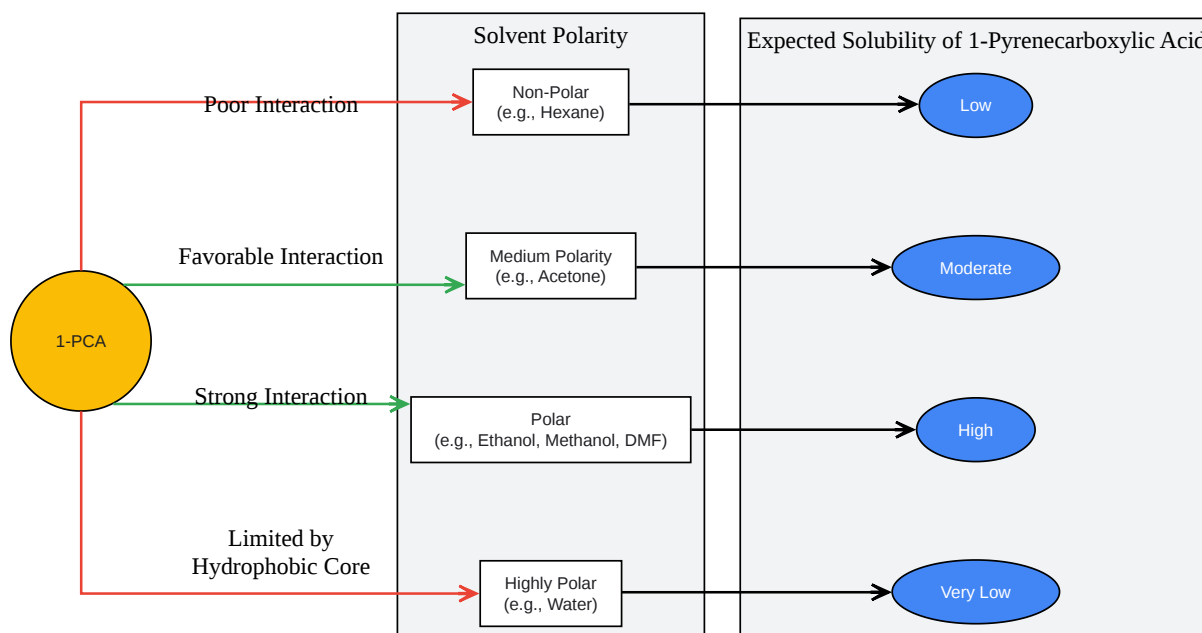
Procedure

- Preparation of Supersaturated Solutions:
 - Weigh an excess amount of **1-pyrenecarboxylic acid** (e.g., 5-10 mg) and transfer it to a glass vial.
 - Add a known volume of the desired solvent (e.g., 2 mL) to the vial.
 - Securely cap the vials. Prepare each solvent in triplicate to ensure the reliability of the results.
- Equilibration:
 - Place the vials in an orbital shaker or on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).
 - Agitate the mixtures at a constant speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

- Phase Separation:
 - After the equilibration period, remove the vials and allow them to stand undisturbed for at least one hour to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
- Concentration Analysis (UV-Vis Spectrophotometry):
 - Wavelength of Maximum Absorbance (λ_{max}) Determination: Prepare a dilute stock solution of **1-pyrenecarboxylic acid** in the solvent of interest. Scan the solution using the UV-Vis spectrophotometer to determine the λ_{max} .
 - Calibration Curve: Prepare a series of standard solutions of **1-pyrenecarboxylic acid** of known concentrations by serial dilution of a stock solution. Measure the absorbance of each standard at the predetermined λ_{max} . Plot a calibration curve of absorbance versus concentration.
 - Sample Analysis: Dilute the filtered saturated solutions with the respective solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted samples at the λ_{max} .
- Calculation of Solubility:
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.
 - The solubility is typically expressed in mg/mL or mol/L.

Visualization of Solubility Relationships

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of an amphiphilic compound like **1-pyrenecarboxylic acid**.



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Caption: Solubility of **1-Pyrenecarboxylic Acid** vs. Solvent Polarity.

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